molecular formula C8H4ClFN2 B097044 4-Chloro-5-fluoroquinazoline CAS No. 16499-60-8

4-Chloro-5-fluoroquinazoline

Cat. No. B097044
CAS RN: 16499-60-8
M. Wt: 182.58 g/mol
InChI Key: NRVNUZHSKMEHOT-UHFFFAOYSA-N
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Description

The compound 4-Chloro-5-fluoroquinazoline is a derivative of quinazoline, a bicyclic aromatic compound that is of significant interest in medicinal chemistry due to its potential therapeutic applications. Quinazoline derivatives have been explored for their cytotoxic effects on human breast tumor cell lines, antibacterial activities, antimalarial activity, and as inhibitors of Mycobacterium tuberculosis and influenza virus . These compounds have also been studied for their structural, spectroscopic, and photophysical properties .

Synthesis Analysis

The synthesis of 4-Chloro-5-fluoroquinazoline derivatives involves various chemical reactions, including cyclization, chlorination, and nucleophilic substitution. For instance, 7-fluoroquinazoline-2,4-diol, an important intermediate for anticancer drugs, was synthesized from 2-amino-4-fluoro benzoic acid and urea through these steps, with an optimized total yield of 51% . Another example is the synthesis of 4-aminoquinoline derivatives by reacting 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been analyzed using various techniques, including X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline showed that the molecule is stacked into a three-dimensional structure via weak N–H...N hydrogen bonding . Similarly, the structure of (5-chloroquinolin-8-yl)-2-fluorobenzoate revealed the presence of non-classical hydrogen bonds and a halogen...halogen interaction that directs the supramolecular assembly .

Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions that are crucial for their biological activity. For instance, the reaction of chloroisothiocyanatoquinolines with primary and secondary amines produces fluorescent thiazoloquinolines, which can be used as fluorogenic derivatizing agents . Additionally, the reactivity of these compounds with different substituents can significantly alter their biological activities, as seen in the synthesis of 5-chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines, which showed dual inhibitory activity against M. tuberculosis and influenza virus .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-5-fluoroquinazoline derivatives have been extensively studied. For example, the fluorescent properties of 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile were investigated both experimentally and theoretically, revealing its potential as a nonlinear optical (NLO) material . The solvatochromic methods used in this study also provided insights into the interaction of the synthesized compound with different solvents .

Scientific Research Applications

Synthesis of Anticancer Drugs

  • Anticancer Drug Intermediates : 4-Chloro-5-fluoroquinazoline derivatives are important intermediates in the synthesis of small molecule anticancer drugs. A study by Zhou et al. (2019) developed a synthetic method for these compounds, optimizing the process to achieve a total yield of 51% (Zhou, Wang, Xiao, Yang, & Xu, 2019).

Antimicrobial and Antiviral Applications

Other Applications

  • Fluorophores in Biochemistry and Medicine : Quinoline derivatives, including those with chloro and fluoro substitutions, are known for their efficiency as fluorophores. They are used in studying various biological systems due to their sensitivity and selectivity (Aleksanyan & Hambardzumyan, 2013).

Safety And Hazards

The safety information for 4-Chloro-5-fluoroquinazoline indicates that it has a GHS07 pictogram, with a signal word of "Warning" . The compound’s hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

4-chloro-5-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-8-7-5(10)2-1-3-6(7)11-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVNUZHSKMEHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474982
Record name 4-chloro-5-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-fluoroquinazoline

CAS RN

16499-60-8
Record name 4-Chloro-5-fluoroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16499-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-5-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-fluoroquinazoline
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Synthesis routes and methods

Procedure details

Thus, 5-fluoro-3,4-dihydroquinazolin-4-one (2 g) was reacted with triphenylphosphine and carbon tetrachloride to give 5-fluoro-4-chloroquinazoline (1.34 g); NMR Spectrum: (CDCl3) 7.47.5 (m, 1H), 7.9-8.0 (m, 2H), 9.1 (s, 1H); and
Quantity
2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
EA Arnott, LC Chan, BG Cox, B Meyrick… - The Journal of Organic …, 2011 - ACS Publications
… Once complete phosphorylation has occurred at 20 C, the mixture of phosphates can be heated to 70−90 C to bring about clean turnover to 4-chloro-5-fluoroquinazoline, (13) QCl, by …
Number of citations: 49 pubs.acs.org
P Ballard, RH Bradbury, LFA Hennequin… - Bioorganic & medicinal …, 2005 - Elsevier
… The organic phase was separated, dried and concentrated to give 4-chloro-5-fluoroquinazoline as a solid, which was used without purification (1.82 g, 99%); NMR (CDCl 3 ): 7.3–7.45 (…
Number of citations: 55 www.sciencedirect.com
M Elsocht, P Giron, L Maes, W Versées… - International Journal of …, 2021 - mdpi.com
… The title compound was prepared following general procedure Section 4.1.3, from 4-Chloro-5-fluoroquinazoline 12b (0.035 g, 0.19 mmol, 1.0 equiv.), 4-fluorobenzylamine (0.033 mL, …
Number of citations: 5 www.mdpi.com
C Zhang, L Wang, Y Wu, Y Zhang, A Su, H Duan - 2020 - chemrxiv.org
… The alkylation reaction between 4-amino-2-chlorophenol and 4chloro-5-fluoroquinazoline is possible with two different groups at the reaction site. Because the lone pair on nitrogen is …
Number of citations: 1 chemrxiv.org
P Ballard, BC Barlaam, RH Bradbury… - Bioorganic & medicinal …, 2007 - Elsevier
Neutral 5-substituted 4-anilinoquinazolines addressed high in vivo clearance and phospholipidosis associated with previous basic compounds. A representative compound 8a inhibited …
Number of citations: 33 www.sciencedirect.com

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